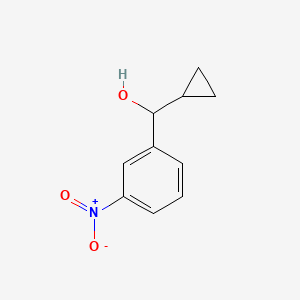

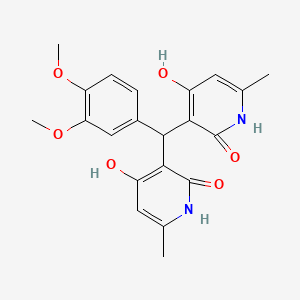

![molecular formula C25H25N3O3S2 B2544077 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide CAS No. 1173745-62-4](/img/structure/B2544077.png)

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are commonly recognized for their role as carbonic anhydrase inhibitors, which have applications in medical treatments for conditions such as glaucoma, epilepsy, and altitude sickness. The specific structure of this compound suggests potential for interaction with carbonic anhydrase enzymes due to the presence of the sulfonamide group.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the amidation or sulfonamidation of aromatic or heteroaromatic compounds. For example, the use of 2-aminophenyl-1H-pyrazole as a directing group for copper-mediated C-H amidation and sulfonamidation has been reported . This method could potentially be adapted for the synthesis of the compound , utilizing a similar copper-mediated approach to introduce the sulfonamide functionality.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. In the case of pyrazole-based sulfonamides, the pyrazole ring often plays a crucial role in the biological activity of the compound. The presence of substituents on the pyrazole ring, such as methyl groups, can influence the binding affinity and selectivity towards carbonic anhydrase isoenzymes .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, particularly those involving their sulfonamide nitrogen. The reactivity of the sulfonamide group allows for the formation of metal complexes, which can exhibit different biological activities compared to the parent sulfonamide . The interaction of sulfonamides with metal ions is an area of interest, as it can lead to the development of metal-based drugs with enhanced pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups, such as the pyrazole ring and the sulfonamide group, can affect properties like solubility, stability, and the ability to form hydrogen bonds. These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the introduction of fluorine atoms into the structure of pyrazoline type sulfonamides has been shown to significantly affect their inhibitory profile against enzymes like acetylcholinesterase and carbonic anhydrase .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and characterization of sulfonamide derivatives, including those based on pyrazole and thiophene structures. These compounds are synthesized through various chemical reactions, with their structures confirmed using techniques such as NMR, IR, UV–Vis, and MS spectral data. The synthesis process aims at producing compounds with potential biological activities, especially as inhibitors of the carbonic anhydrase enzyme, which is involved in many physiological and pathological processes (Büyükkıdan et al., 2017).

Enzyme Inhibition

Several studies have reported on the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isozymes I and II. These isozymes are targeted due to their involvement in conditions such as glaucoma, epilepsy, and edema. Compounds containing the sulfonamide moiety have shown significant inhibitory activity against these enzymes, suggesting their potential for the development of new therapeutic agents. The research highlights the importance of structural modifications in enhancing the inhibitory potency of these compounds (Ozmen Ozgun et al., 2019).

Potential Therapeutic Applications

The therapeutic potential of sulfonamide derivatives extends beyond enzyme inhibition. These compounds have been evaluated for their antimicrobial and anticancer activities, showcasing their versatility in medicinal chemistry. Certain derivatives have demonstrated high activity against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development. Additionally, their application in radiosensitizing and as agents for inhibition of acetylcholinesterase suggests a broad spectrum of possible therapeutic uses (Ghorab et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Pyrazole and thiophene compounds have wide applications in various fields, and there is ongoing research into developing new synthesis methods and applications for these compounds . Future directions could include exploring the potential biological activity of this compound and developing more efficient synthesis methods.

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethylphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2/c1-5-19-11-13-21(14-12-19)27(4)33(30,31)24-22(20-9-7-6-8-10-20)16-32-23(24)25(29)28-18(3)15-17(2)26-28/h6-16H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPIUGNNOFKGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

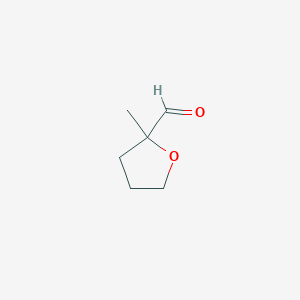

![(3aR,5S,5aS,8aS,8bR)-phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2543998.png)

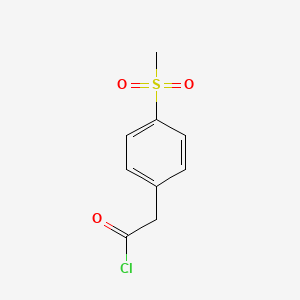

![(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2544000.png)

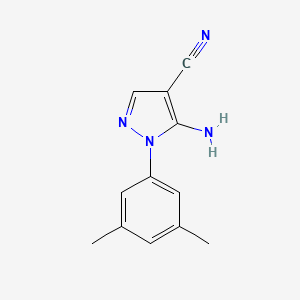

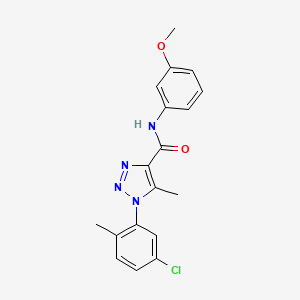

![5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B2544005.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2544007.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)

![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2544016.png)

![1-(4-ethoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2544017.png)